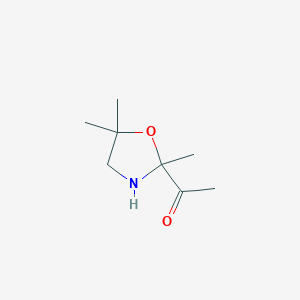
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone, also known as TMOE, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has a unique structure, which makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as Michael addition and aldol reaction. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to form stable complexes with various metal ions, which makes it a valuable tool for studying metal-catalyzed reactions.
Biochemische Und Physiologische Effekte
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its unique structure, which makes it a valuable tool for studying various biological processes. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its potential toxicity, which requires careful handling in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone in scientific research. One potential area of research is the development of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential area of research is the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Overall, 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has the potential to be a valuable tool for scientific research in various fields.
Synthesemethoden
The synthesis of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone involves the reaction of 2,5,5-trimethyl-1,3-oxazolidine with acetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been widely used in scientific research as a tool to study various biological processes. It has been used as a reagent in the synthesis of various natural products, including alkaloids and steroids. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
141089-20-5 |
|---|---|
Produktname |
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(2,5,5-trimethyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6(10)8(4)9-5-7(2,3)11-8/h9H,5H2,1-4H3 |
InChI-Schlüssel |
WNLXJOKIRCVWDB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCC(O1)(C)C)C |
Kanonische SMILES |
CC(=O)C1(NCC(O1)(C)C)C |
Synonyme |
Ethanone, 1-(2,5,5-trimethyl-2-oxazolidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



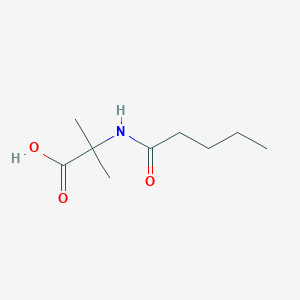
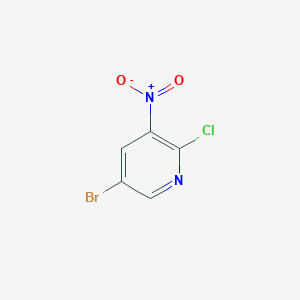
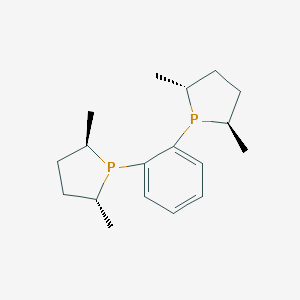
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
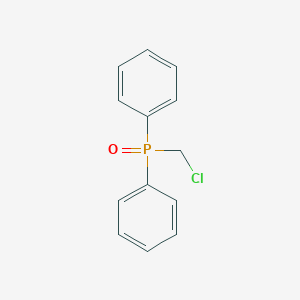
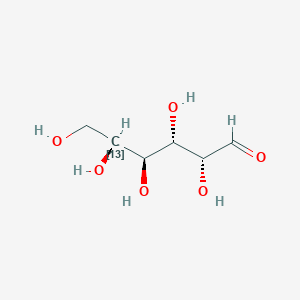
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
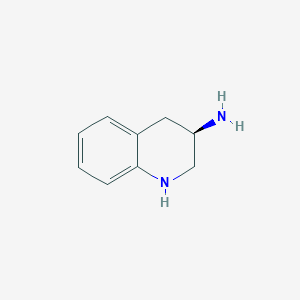
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
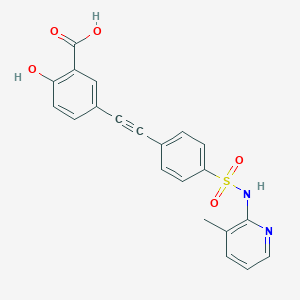
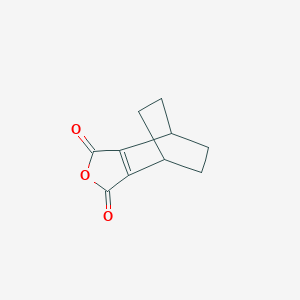
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)